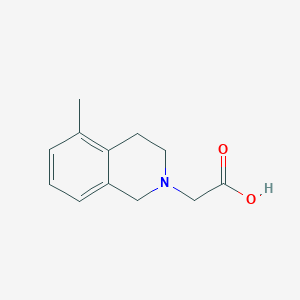

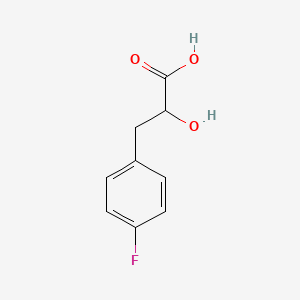

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenylacetamide is a compound that appears to be a derivative of benzothiazole acetamides. These compounds are of interest due to their potential applications in pharmaceutical chemistry, particularly as antibacterial agents and drug precursors. The specific compound is not directly mentioned in the provided papers, but its structure suggests it could be synthesized and characterized similarly to the compounds described in the research.

Synthesis Analysis

The synthesis of related benzothiazole acetamide derivatives typically involves the use of 2-chloroacetamide compounds as electrophilic building blocks. For example, the synthesis of thiazolo[3,2-a]pyrimidinone derivatives is achieved by using N-aryl-2-chloroacetamides, which undergo ring annulation reactions to form the desired products with the elimination of by-products such as aniline or 2-aminobenzothiazole . This suggests that a similar synthetic route could be employed for the synthesis of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenylacetamide, with appropriate modifications to the starting materials to incorporate the specific substituents.

Molecular Structure Analysis

The molecular structure of benzothiazole acetamide derivatives is typically confirmed using analytical and spectral studies, including single crystal X-ray data . These techniques allow for the precise determination of the molecular geometry and confirmation of the synthesized structure. The presence of substituents such as chloro, methyl, and phenyl groups would be expected to influence the molecular conformation and potentially the reactivity of the compound.

Chemical Reactions Analysis

Benzothiazole acetamide derivatives can participate in various chemical reactions due to their electrophilic nature. The presence of the acetamide group and the benzothiazole ring provides multiple sites for reactions, such as nucleophilic substitution or further ring formation. The chloro and methyl substituents on the benzothiazole ring could also influence the reactivity, directing the course of chemical reactions to specific positions on the ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole acetamide derivatives, such as solubility, melting point, and acidity constants (pKa), are important for their potential applications. The pKa values provide insight into the compound's ionization states under different pH conditions, which is crucial for drug design and biological activity. For instance, the pKa determination of similar compounds revealed that protonation occurs on the nitrogen atoms of the imidazole and benzothiazole rings, with the first pKa values ranging from 5.91 to 8.34 and the second pKa values from 3.02 to 4.72 . These properties would need to be determined for N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenylacetamide to fully understand its behavior in biological systems.

Scientific Research Applications

Synthetic Building Blocks and Chemical Interactions

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenylacetamide serves as a key intermediate for synthesizing various chemical compounds. It has been utilized in the formation of ring-annulated thiazolo[3,2-a]pyrimidinone products, highlighting its role as a doubly electrophilic building block. This synthetic route confirms the versatility of the compound in producing derivatives through the elimination of by-products such as aniline or 2-aminobenzothiazole, as evidenced by the formation of specific reaction products confirmed through analytical and spectral studies (Janardhan et al., 2014).

Antitumor Potential

The compound's derivatives have been explored for their potential antitumor activity. Specifically, N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, synthesized using the 2-(4-aminophenyl)benzothiazole structure as a pharmacophoric group, showed considerable anticancer activity against various cancer cell lines in vitro. This suggests the compound's utility in developing novel anticancer agents, reflecting its significance in medicinal chemistry and oncology research (Yurttaş et al., 2015).

Pharmacokinetic and Bioactive Studies

Further studies have focused on the pharmacokinetic properties and bioactive potential of derivatives of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenylacetamide. For instance, derivatives have been investigated for their pKa values, providing insights into their chemical behavior and interaction potential. Such studies are crucial for understanding the bioavailability and therapeutic efficacy of these compounds, underlining their application in drug development processes (Duran & Canbaz, 2013).

Molecular Docking and Ligand Interactions

Molecular docking studies have been performed on derivatives to understand their interaction with biological targets such as enzymes or receptors. These studies are vital for drug discovery, offering a molecular-level understanding of how derivatives of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenylacetamide can be optimized for better efficacy and selectivity towards specific biological pathways or diseases (Kumar et al., 2019).

properties

IUPAC Name |

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2OS/c1-10-7-8-12(17)15-14(10)19-16(21-15)18-13(20)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJWZVUGRQNXMGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]oxyacetate](/img/structure/B2507618.png)

![ethyl 4-(4,6-dioxo-2,3-diphenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate](/img/structure/B2507619.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-phenoxybenzamide](/img/structure/B2507627.png)

![ethyl 2-((4-oxo-7-phenyl-3-(p-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2507630.png)